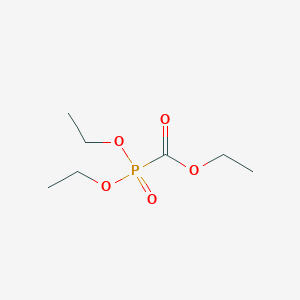

Ethyl diethoxyphosphinylformate

Description

Positioning within Organophosphorus Chemistry and Synthetic Methodologies

Ethyl diethoxyphosphinylformate is classified as an α-ketophosphonate. tandfonline.combenthamdirect.comresearchgate.netnih.govnih.gov This class of compounds is integral to organophosphorus chemistry, a field that explores the properties and reactions of organic compounds containing carbon-phosphorus bonds. The primary utility of this reagent is as a precursor to a stabilized phosphonate (B1237965) carbanion for use in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The HWE reaction is a cornerstone of modern synthetic methodology for the creation of carbon-carbon double bonds (alkenes). organic-chemistry.org Unlike the classic Wittig reaction which uses phosphonium (B103445) ylides, the HWE reaction employs phosphonate-stabilized carbanions. These carbanions are generally more nucleophilic than their ylide counterparts and offer distinct advantages, including the frequent formation of E-alkenes with high stereoselectivity and the production of a water-soluble phosphate (B84403) byproduct, which simplifies product purification. alfa-chemistry.comorgsyn.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₅O₅P | nih.gov |

| Molecular Weight | 210.16 g/mol | nih.gov |

| CAS Number | 1474-78-8 | chemicalbook.com |

| Appearance | Colorless to almost colorless clear liquid | tcichemicals.com |

| Boiling Point | 135 °C at 12 mm Hg | chemicalbook.com |

| Density | 1.11 g/mL at 25 °C | chemicalbook.com |

Historical Context and Evolution of Phosphinylformate Chemistry

The chemistry of phosphinylformates is intrinsically linked to the development of olefination reactions. The journey began with the Wittig reaction, discovered in the 1950s. However, the search for improved selectivity and milder reaction conditions continued. In 1958, Leopold Horner published a modification of the Wittig reaction using phosphonate-stabilized carbanions. wikipedia.orgyoutube.com This work was subsequently refined and further defined by William S. Wadsworth and William D. Emmons, leading to what is now universally known as the Horner-Wadsworth-Emmons reaction. wikipedia.org

The development of the HWE reaction established the importance of phosphonate reagents like this compound. The synthesis of these α-ketophosphonates itself often relies on another classic reaction in organophosphorus chemistry, the Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkylphosphite with an acyl chloride. tandfonline.comalfa-chemistry.com Early academic work on the purification of this specific compound dates back to at least 1924, as noted in purification protocols. chemicalbook.comchemicalbook.com The evolution from the Wittig reagent to the HWE reagent marked a significant advance, offering chemists a more reliable and selective tool for constructing complex molecules. alfa-chemistry.comyoutube.com

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction | Reference |

|---|---|---|---|

| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion | wikipedia.orgalfa-chemistry.com |

| Reagent Nucleophilicity | Less Nucleophilic | More Nucleophilic and More Basic | wikipedia.orgyoutube.com |

| Typical Alkene Product | Often Z-alkene (with unstabilized ylides) | Predominantly E-alkene (with stabilized carbanions) | wikipedia.orgorganic-chemistry.org |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove) | alfa-chemistry.comorgsyn.org |

Fundamental Reactivity Motifs Arising from its Molecular Architecture

The reactivity of this compound is dictated by the interplay between its two key functional groups: the phosphonate and the ethyl formate (B1220265) moiety.

The core reactivity involves the deprotonation of the α-carbon (the carbon atom situated between the phosphorus and the carbonyl carbon). The electron-withdrawing nature of both the phosphonate group (P=O) and the carbonyl group (C=O) increases the acidity of the α-proton, allowing it to be readily removed by a moderately strong base, such as sodium hydride (NaH). alfa-chemistry.comorganic-chemistry.org

This deprotonation generates a highly stabilized carbanion. The negative charge is delocalized over the phosphonate and carbonyl groups, making the carbanion a soft, highly effective nucleophile. The reaction sequence in a typical HWE olefination proceeds as follows:

Deprotonation: A base removes the acidic proton from the α-carbon to form the phosphonate carbanion. wikipedia.org

Nucleophilic Attack: The carbanion performs a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a β-phosphine alkoxide intermediate. youtube.com

Oxaphosphetane Formation and Elimination: This intermediate collapses into a four-membered ring structure known as an oxaphosphetane. The oxaphosphetane then fragments, yielding the final alkene product and a dialkyl phosphate salt. wikipedia.org The elimination pathway generally favors the formation of the more thermodynamically stable E-alkene. organic-chemistry.org

Beyond its flagship role in the HWE reaction, the electrophilic carbonyl center can also participate in other transformations. For instance, α-ketophosphonates can undergo condensation reactions with primary amines to furnish α-iminophosphonates or be used in cross-aldol reactions with ketones to produce tertiary α-hydroxyphosphonates. benthamdirect.comresearchgate.netnih.gov These reactions underscore the versatility of this compound as a building block in academic research, providing access to other valuable classes of organophosphorus compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl diethoxyphosphorylformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O5P/c1-4-10-7(8)13(9,11-5-2)12-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJFJZZMRDSOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061718 | |

| Record name | Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474-78-8 | |

| Record name | Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1474-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl diethyl-phosphonoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001474788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl phosphonoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl diethoxyphosphinylformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL (DIETHOXYPHOSPHORYL)FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUX6M928ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies for Ethyl Diethoxyphosphinylformate Production

Classical and Contemporary Synthesis Pathways

The traditional and more recent methods for synthesizing ethyl diethoxyphosphinylformate primarily revolve around the formation of a carbon-phosphorus (C-P) bond, a cornerstone of organophosphorus chemistry.

Synthetic Routes Utilizing Ethyl Chloroformate as a Key Precursor

The most prominent and classical method for the synthesis of this compound is the Michaelis-Arbuzov reaction. nih.govwikipedia.org This reaction involves the nucleophilic attack of a trivalent phosphorus compound, typically triethyl phosphite (B83602), on an electrophilic carbon center. wikipedia.orgorganic-chemistry.org In this specific synthesis, ethyl chloroformate serves as the key electrophilic precursor. nih.gov

The reaction mechanism initiates with the SN2 attack of the phosphorus atom in triethyl phosphite on the carbonyl carbon of ethyl chloroformate is not the typical pathway. Instead, the reaction proceeds via attack on the ethyl group of the chloroformate, which is not the intended reaction for forming an acylphosphonate. The correct mechanism for forming the acylphosphonate involves the reaction of triethyl phosphite with an acyl chloride. In this context, ethyl chloroformate acts as an acyl chloride equivalent. The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion to form a quasi-phosphonium salt intermediate. The reaction is then completed by the dealkylation of this intermediate by the displaced chloride ion, which attacks one of the ethyl groups on the phosphorus atom, yielding the final product, this compound, and ethyl chloride as a byproduct. wikipedia.org

Exploration of Alternative Synthetic Methodologies and Process Optimization

While the Michaelis-Arbuzov reaction is a mainstay, research has explored alternative pathways and process optimization to enhance yield, selectivity, and reaction conditions.

Alternative synthetic methodologies for acylphosphonates, the class of compounds to which this compound belongs, include:

Palladium-Catalyzed Phosphonocarbonylation: A notable alternative involves the palladium-catalyzed reaction of aryl iodides with dialkyl phosphites under an atmosphere of carbon monoxide. This method represents a significant advancement as it utilizes phosphorus nucleophiles in metal-catalyzed carbonylation reactions to form acylphosphonates. nih.gov

Acylation of α-Hydroxyphosphonates: Another route involves the Pudovik reaction to first synthesize α-hydroxyphosphonates from aldehydes and dialkyl phosphites. nih.gov The resulting α-hydroxyphosphonate can then be acylated to yield the target acylphosphonate. This two-step process offers flexibility in introducing various acyl groups. nih.gov

Process optimization strategies have focused on improving the efficiency of phosphonate (B1237965) syntheses. These include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times, in some cases from hours to minutes, and can lead to quantitative yields. nih.govrsc.org

Solvent-Free Conditions: Performing reactions without a solvent (neat) can increase reaction rates and simplify purification, aligning with green chemistry principles by reducing solvent waste. rsc.org

Ultrasound-Assisted Synthesis: Sonication has been employed in catalyst-free Kabachnik-Fields reactions (a method for synthesizing α-aminophosphonates) to achieve near-quantitative yields in seconds under solvent-free conditions. rsc.org

Table 1: Comparison of Synthetic Methodologies for Phosphonates

| Method | Key Reactants | Conditions | Advantages | Disadvantages | Citation(s) |

| Michaelis-Arbuzov | Triethyl phosphite, Ethyl Chloroformate | High temperature (120-160 °C) | Reliable, readily available starting materials | High temperature required, potential byproducts | nih.gov, wikipedia.org |

| Pd-Catalyzed Carbonylation | Aryl iodide, Dialkyl phosphite, CO | Palladium catalyst | First use of P-nucleophiles in this context | Requires metal catalyst, CO gas | nih.gov |

| Pudovik/Acylation | Aldehyde, Dialkyl phosphite, Acylating agent | Often requires catalyst (base or acid) | Modular, flexible for various acyl groups | Two-step process | nih.gov |

| MW-Assisted Synthesis | Varies | Microwave irradiation | Drastically reduced reaction times, high yields | Requires specialized equipment | nih.gov, rsc.org |

| Solvent-Free Synthesis | Varies | Neat, often with heating or sonication | Reduced waste, simplified workup | Not suitable for all reactions | rsc.org |

Advancements in Sustainable and Green Synthesis of Phosphinylformates

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for synthesizing phosphonates. bioengineer.orgnih.govmdpi.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.net

Green Solvent Selection and Recyclability in Phosphinylformate Synthesis

The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest portion of waste in a chemical process. mdpi.com Research in phosphonate chemistry has explored the use of more environmentally benign solvents. For instance, ethanol (B145695) has been successfully used as a solvent in Kabachnik–Fields reactions to create α-aminophosphonates at room temperature. rsc.org

Table 2: Green Solvents in Phosphonate and Related Syntheses

| Solvent | Reaction Type | Key Advantages | Citation(s) |

| Ethanol | Kabachnik-Fields | Renewable, biodegradable, mild reaction conditions | rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | API Synthesis | Bio-derived, lower environmental impact, improved yield | semanticscholar.org |

| Cyclopentyl Methyl Ether (CPME) | API Synthesis | Favorable physical properties, reduced peroxide formation | semanticscholar.org |

| Water | Kabachnik-Fields | Non-toxic, non-flammable, cheap (though yields can be lower) | rsc.org |

| Solvent-Free (Neat) | Various (MW, Sonication) | Eliminates solvent waste, simplifies purification, high efficiency | rsc.org, mdpi.com |

Catalytic Approaches for Enhanced Atom Economy and Efficiency in Phosphinylformate Synthesis

Lewis Acid Catalysis: Lewis acids have been shown to mediate the Michaelis-Arbuzov reaction, enabling it to proceed at room temperature, thus saving energy compared to the traditional high-temperature method. organic-chemistry.org

Transition Metal Catalysis:

Palladium: Palladium catalysts are used in cross-coupling reactions to form C-P bonds, such as in the microwave-assisted synthesis of phosphonates from H-phosphonate diesters and aryl halides. organic-chemistry.org

Copper: Copper-catalyzed additions of H-phosphonates to boronic acids or reactions with diaryliodonium salts provide mild and efficient routes to aryl phosphonates. organic-chemistry.org

Nickel: Nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites offers a method for C-P bond formation at room temperature. organic-chemistry.org

Organocatalysis: Small organic molecules can also catalyze phosphonate synthesis. For example, diethyl phosphite and imidazole (B134444) have been used as a catalytic system for N-formylation reactions, demonstrating the role of phosphites as nucleophilic catalysts. researchgate.net

Biocatalysis: The use of enzymes (biocatalysts) is a growing area in green pharmaceutical synthesis, offering high selectivity and mild reaction conditions, which reduces waste and energy consumption. researchgate.netresearchgate.net

These catalytic methods often lead to higher yields, require milder conditions, and prevent the formation of stoichiometric byproducts, thereby enhancing the sustainability of the synthetic process. mdpi.comrsc.org

Electrochemical Methods in Phosphinylformate Synthesis

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry. youtube.comyoutube.com By using electrons as a "clean" reagent, this technique can eliminate the need for chemical oxidants or reductants, reducing byproduct formation and often proceeding under mild conditions. nih.govrhhz.net

Recent advancements have demonstrated the potential of electrochemistry for the synthesis of organophosphorus compounds. For example, an electrochemical dehydrogenative cross-coupling method has been developed to create organophosphates from phosphite compounds and arenols. nih.gov This process uses iodide salts as a recyclable redox catalyst and electrolyte in an undivided cell, avoiding the need for external oxidants. Mechanistic studies suggest the reaction proceeds through a radical pathway to form the P-O bond. nih.gov

Additionally, nickel-catalyzed electrochemical cross-coupling provides a route to aryl phosphonates at room temperature. organic-chemistry.org These methods showcase the potential of electrochemistry to provide greener, more efficient, and oxidant-free pathways for the synthesis of phosphonates and related compounds, including acylphosphonates like this compound.

Mechanistic Investigations and Reaction Pathways of Ethyl Diethoxyphosphinylformate

Carbonyl Group Reactivity and Transformations

The primary site of reactivity in ethyl diethoxyphosphinylformate is the electrophilic carbon atom of the carbonyl group. This reactivity is influenced by the electron-withdrawing nature of the adjacent diethoxyphosphinyl group, which enhances the partial positive charge on the carbonyl carbon, making it susceptible to attack by various nucleophiles. mdpi.comyoutube.com

Nucleophilic Additions: Reactions with Organometallic Reagents, including Grignard Compounds

The reaction of carbonyl compounds with organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. mdpi.comwikipedia.org In a general mechanism, the carbanionic part of the organometallic reagent performs a nucleophilic attack on the electrophilic carbonyl carbon. researchgate.netnih.gov This addition breaks the C=O pi bond, leading to a tetrahedral alkoxide intermediate. wikipedia.org Subsequent protonation of this intermediate, typically through an aqueous workup, yields the corresponding alcohol. sci-hub.se

For this compound, reaction with a Grignard reagent (RMgX) is expected to follow this general pathway. The nucleophilic 'R' group from the Grignard reagent would add to the carbonyl carbon. This process would form a tertiary α-hydroxyphosphonate after the protonation step.

However, the presence of the phosphonate (B1237965) ester functionality introduces potential side reactions. Grignard reagents are known to react with phosphate (B84403) esters, leading to nucleophilic displacement at the phosphorus atom. stackexchange.com Therefore, the reaction of this compound with Grignard reagents could potentially yield a mixture of products resulting from attack at both the carbonyl carbon and the phosphonyl phosphorus. The reaction conditions, such as temperature and the nature of the Grignard reagent, would likely influence the chemoselectivity of the reaction.

Table 1: Expected Products from the Reaction of this compound with Grignard Reagents

| Grignard Reagent (RMgX) | Expected Major Product (after workup) | Product Type |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Ethyl 1-(diethoxyphosphoryl)-1-hydroxyethan-1-yl)formate | Tertiary α-Hydroxyphosphonate |

Reduction Reactions: Interaction with Hydride Donors, such as Sodium Borohydride (B1222165)

The reduction of carbonyl compounds is a common transformation, and complex metal hydrides like sodium borohydride (NaBH₄) are frequently used reagents for this purpose. tsijournals.com Sodium borohydride is a relatively mild reducing agent that effectively reduces aldehydes and ketones to primary and secondary alcohols, respectively. mdpi.comorgsyn.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. mdpi.comrsc.org This forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent (if protic) or during a workup step to give the final alcohol product. youtube.com

The carbonyl group of this compound is expected to be readily reduced by sodium borohydride. This reaction would yield the corresponding α-hydroxyphosphonate, specifically ethyl (diethoxyphosphoryl)(hydroxy)methylformate. Given NaBH₄'s selectivity for aldehydes and ketones over esters, the ethyl ester and phosphonate ester groups within the molecule are expected to remain intact under standard reaction conditions. The reducing power of NaBH₄ can be enhanced with various additives, which could be employed to ensure efficient conversion. tsijournals.comkyushu-u.ac.jp

Table 2: General Scheme for the Reduction of this compound

| Reagent | Solvent | Product |

|---|

Condensation and Related Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydroxylamine)

The carbonyl group of this compound can react with primary amines to form imines (Schiff bases), which are key intermediates in the synthesis of α-aminophosphonates. These phosphorus analogs of α-amino acids are of significant interest due to their biological activities. nih.govmdpi.com The formation of α-aminophosphonates can be achieved through methods like the Kabachnik-Fields or Pudovik reactions, where an imine is a central intermediate. nih.govnih.gov

Furthermore, multicomponent reactions involving amines, a carbonyl source, and a phosphorus reagent are common for synthesizing aminophosphonates. For instance, a one-pot, three-component reaction between an amine, triethyl orthoformate, and diethyl phosphite (B83602) is a widely used method for preparing N-substituted aminomethylenebisphosphonic acids. mdpi.comresearchgate.netnih.govnih.gov

The reaction of this compound with hydroxylamine (B1172632) would be expected to produce the corresponding oxime, ethyl (diethoxyphosphoryl)(hydroxyimino)methylformate. This reaction follows the typical condensation pathway of a carbonyl compound with a nitrogen nucleophile.

A significant aspect of these reactions is the potential for the phosphonyl group to participate or influence the reaction pathway. Studies on related phosphonoformate-amino acid conjugates have shown that it is possible to form a stable P-N bond by coupling a phosphonoformate derivative with an amino acid. lookchem.com

Phosphonyl Group Participation and Stability in Reaction Environments

The diethoxyphosphinyl group in this compound is not merely a spectator in its chemical transformations. Its strong electron-withdrawing nature is crucial in activating the adjacent carbonyl group toward nucleophilic attack. The stability of the phosphorus-carbon (P-C) bond is a critical factor during these reactions.

Research on phosphonoformic acid (PFA) conjugates has provided insight into the stability of the P-C bond. It was found that maintaining at least one negative charge on the phosphonate group helps to stabilize the P-C bond against cleavage, particularly under alkaline conditions. lookchem.com In the context of this compound, which is a neutral ester, the P-C bond is generally stable under neutral or acidic conditions. However, under harsh basic conditions that might lead to ester hydrolysis, the stability of the P-C bond could be compromised. In reactions where intermediates are formed, the charge distribution around the phosphorus center can significantly impact the stability of the entire molecule. For example, in the synthesis of PFA-amino acid conjugates, a monoanionic intermediate was found to be stable and resistant to P-C bond cleavage during subsequent deprotection steps. lookchem.com

Elucidation of Reaction Mechanisms and Intermediates for Transformations Involving this compound

Understanding the detailed mechanisms of reactions involving this compound is key to controlling product formation and optimizing reaction conditions. This involves identifying and characterizing transient intermediates that are formed along the reaction pathway.

Kinetic and Spectroscopic Analysis of Reaction Progress and Intermediate Formation

A variety of kinetic and spectroscopic techniques are employed to study reaction mechanisms. The progress of reactions involving this compound can be monitored using chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). nih.gov

Spectroscopic methods are indispensable for identifying intermediates and final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for elucidating the structure of organophosphorus compounds. lookchem.com ³¹P NMR is particularly valuable for tracking changes at the phosphorus center throughout a reaction.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of products. lookchem.com Online mass spectrometry techniques can be adapted to detect and characterize short-lived reaction intermediates directly from a reaction mixture, providing direct evidence for proposed mechanistic pathways. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the disappearance of the carbonyl (C=O) stretching frequency and the appearance of new functional groups, such as the hydroxyl (O-H) group in reduction reactions.

Studies on the stability of related phosphonoformate conjugates have utilized these techniques to track the decomposition and release of the parent drug at different pH values, providing kinetic data on the stability of the P-N and P-C bonds. lookchem.com For example, the decomposition of a phosphonoformate-amino acid conjugate was followed by ³¹P NMR, allowing for the identification of the resulting products, phosphonoformic acid and phosphate. lookchem.com

Table 3: Spectroscopic Data for Characterization

| Technique | Information Obtained | Reference |

|---|---|---|

| ¹H, ¹³C, ³¹P NMR | Structural elucidation of starting materials, intermediates, and products. | lookchem.com |

| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and elemental composition. | lookchem.com |

| Online Mass Spectrometry | Detection and characterization of transient reaction intermediates. | mdpi.com |

Due to a lack of publicly available scientific research on "this compound" pertaining to the specific mechanistic and computational investigations outlined in the request, we are unable to generate the requested article. Extensive searches for scholarly data on the computational modeling of transition states, energetic profiles of reaction pathways, and the exploration of catalytic cycles and turnover-limiting steps for this particular compound did not yield the specific findings required to produce a thorough and accurate article.

Applications of Ethyl Diethoxyphosphinylformate in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Synthetic Building Block and Intermediate

Ethyl diethoxyphosphinylformate serves as a highly adaptable building block and intermediate in a wide array of organic transformations. tcichemicals.com Its chemical structure, featuring a phosphonate (B1237965) group attached to an ethyl formate (B1220265) moiety, allows for a diverse range of reactions. This compound is also known by several synonyms, including diethyl (ethoxycarbonyl)phosphonate and triethyl phosphonoformate. tcichemicals.comchemicalbook.comnih.gov

The presence of the phosphonate group makes it a key reagent in carbon-carbon bond-forming reactions, while the ester functionality provides a handle for further chemical modifications. This dual reactivity enables chemists to introduce both phosphorus-containing groups and carbonyl functionalities into target molecules, expanding the accessible chemical space for drug discovery and material science.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1474-78-8 |

| Molecular Formula | C7H15O5P |

| Molecular Weight | 210.16 g/mol nih.gov |

| Appearance | Colorless to slightly yellow liquid chemicalbook.com |

| Boiling Point | 135 °C at 12 mm Hg chemicalbook.com |

| Density | 1.11 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.423 chemicalbook.com |

This table contains data sourced from multiple references. chemicalbook.comnih.gov

Contributions to Olefination Reactions, including Horner-Wadsworth-Emmons Type Transformations

One of the most prominent applications of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity, typically favoring the formation of the (E)-isomer. wikipedia.orgorganic-chemistry.orgtcichemicals.com

In the HWE reaction, the phosphonate carbanion, generated by treating this compound with a base, reacts with an aldehyde or ketone. wikipedia.orgnrochemistry.com This nucleophilic addition is followed by the elimination of a water-soluble phosphate (B84403) byproduct, which simplifies the purification process compared to the traditional Wittig reaction. organic-chemistry.orgtcichemicals.com The reaction mechanism proceeds through a phosphonate carbanion that is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org

The HWE reaction using reagents like this compound is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precise control over double bond geometry. youtube.com A variation of this reaction, the Still-Gennari modification, allows for the selective synthesis of (Z)-olefins by using phosphonates with electron-withdrawing groups. nrochemistry.comyoutube.com

Synthesis of Complex Organic Structures and Heterocycles

The utility of this compound extends to the synthesis of complex organic structures and a variety of heterocyclic compounds. Its ability to participate in diverse reaction cascades makes it a valuable precursor for creating intricate molecular frameworks. researchgate.net

For instance, derivatives of this compound have been employed in the synthesis of nitrogen-containing heterocycles. mdpi.com The reaction of these derivatives with appropriate precursors can lead to the formation of pyrimidines, benzodiazepines, and other heterocyclic systems that are prevalent in medicinal chemistry. mdpi.com The introduction of fluorinated groups, often facilitated by reagents derived from this compound, is a common strategy to enhance the biological activity and metabolic stability of drug candidates. researchgate.net

Precursor and Impurity Profiling in Pharmaceutical Compound Development

In the pharmaceutical industry, this compound plays a dual role. It is not only a precursor in the synthesis of active pharmaceutical ingredients (APIs) but also a potential impurity that requires careful monitoring and control. chemicalbook.comnih.gov

Intermediacy in Antiviral Drug Synthesis Pathways (e.g., Foscarnet)

This compound is a known intermediate and impurity in the synthesis of the antiviral drug Foscarnet. chemicalbook.com Foscarnet is an inhibitor of viral DNA polymerase and is used in the treatment of various viral infections. chemicalbook.com The synthesis of Foscarnet can involve the use of this compound or its derivatives, and as such, it is crucial to control its levels in the final drug product to ensure purity and safety. nih.gov

Contribution to Novel Drug-Relevant Scaffold Construction

The unique reactivity of this compound makes it a valuable tool for the construction of novel molecular scaffolds that are relevant to drug discovery. By participating in reactions that form key structural motifs, it enables the exploration of new chemical space in the search for compounds with desired biological activities. The ability to introduce phosphonate and carbonyl functionalities allows for the design of molecules with specific binding properties and improved pharmacokinetic profiles.

Potential in the Development of Biologically Active Compounds (e.g., Squalene (B77637) Synthase Inhibition)

This compound and its derivatives have shown potential in the development of various biologically active compounds. researchgate.net One area of interest is the inhibition of squalene synthase, an enzyme involved in the cholesterol biosynthesis pathway. wikipedia.org Inhibitors of squalene synthase are being investigated as potential treatments for hypercholesterolemia. wikipedia.orgnih.gov

Squalene synthase catalyzes the conversion of farnesyl pyrophosphate to squalene, the first committed step in sterol biosynthesis. wikipedia.orgmdpi.com By inhibiting this enzyme, it is possible to reduce cholesterol levels. wikipedia.orgnih.gov The development of potent and selective squalene synthase inhibitors is an active area of research, and compounds derived from or related to this compound could play a role in this endeavor. mdpi.comnih.gov

Synthesis and Reactivity of Ethyl Diethoxyphosphinylformate Derivatives and Structural Analogs

Design and Synthesis of Functionalized Phosphinylformates

The primary and most established method for synthesizing ethyl diethoxyphosphinylformate is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, triethyl phosphite, on an alkyl halide, specifically ethyl chloroformate. The reaction proceeds via a quasiphosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate (B1237965) product. mdpi.comwikipedia.org

The general reaction is as follows: P(OEt)₃ + ClCOOEt → (EtO)₂P(O)COOEt + EtCl

While the Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, the synthesis of functionalized derivatives often requires multi-step procedures. For instance, the synthesis of α-aminophosphonates, structural analogs of α-amino acids, can be achieved through various methods, including the Kabachnik-Fields reaction. The design of these functionalized phosphinylformates is often driven by the desire to create molecules with specific biological activities, such as enzyme inhibition. nih.govnih.gov The introduction of different functional groups can be achieved by using appropriately substituted starting materials or by post-synthesis modification of the phosphinylformate backbone.

For example, the synthesis of phosphonamide inhibitors of metallo-β-lactamases has been accomplished using Michaelis-Arbuzov type chemistry, highlighting the adaptability of this reaction for creating complex, functionalized molecules. unh.edu In some cases, the synthesis of functionalized phosphonates can be achieved under solvent-free and catalyst-free conditions, offering a more environmentally benign approach. researchgate.net

Below is a table summarizing various synthetic approaches to phosphinylformates and their functionalized analogs:

| Product Type | Synthetic Method | Key Reactants | General Reaction Conditions | Reference(s) |

| This compound | Michaelis-Arbuzov Reaction | Triethyl phosphite, Ethyl chloroformate | Heating (e.g., 160°C for 16 hours) | unh.edu |

| Functionalized Biphenyl-based Phosphine Ligands | Grignard Reaction followed by reaction with chlorodialkylphosphine | Arylmagnesium halides, Benzyne, Chlorodialkylphosphine | One-pot procedure | rsc.org |

| α-Aminophosphonate Analogs | Kabachnik-Fields Reaction / Other multi-step syntheses | Aldehydes, Amines, Dialkyl phosphites | Varies depending on specific route | nih.gov |

| Phosphonated Furan-Functionalized PEOs | Copper-catalyzed 1,3-dipolar cycloaddition and Kabachnik-Fields reactions | Azide-functionalized PEO, Furan-alkyne, Dimethyl phosphite | "Click" chemistry conditions | rsc.org |

Comparative Analysis of Reactivity Across Related Organophosphorus Compounds

The reactivity of this compound is largely dictated by the presence of the phosphoryl (P=O) group and the adjacent carbonyl group. Nucleophilic attack is a common reaction pathway for this class of compounds. The phosphorus atom is electrophilic and can be attacked by nucleophiles, leading to substitution at the phosphorus center. wikipedia.org

A competing reaction to the Michaelis-Arbuzov synthesis, particularly when using α-haloketones as substrates, is the Perkow reaction. This reaction leads to the formation of a vinyl phosphate (B84403) instead of a β-ketophosphonate. The outcome of the reaction (Michaelis-Arbuzov vs. Perkow) is influenced by factors such as the nature of the halogen, the solvent, and the reaction temperature. wikipedia.org

The hydrolysis of phosphonates, including this compound, is a key aspect of their reactivity profile. The rate of hydrolysis is influenced by steric and electronic factors. For instance, increased steric hindrance around the phosphorus atom generally leads to a decrease in the rate of alkaline hydrolysis. nih.gov The presence of electron-withdrawing groups can influence the reactivity of the P=O bond.

A comparative analysis of the reactivity of this compound with related organophosphorus compounds, such as diethyl phosphonate (which lacks the formyl group) and phosphinates, reveals important structure-reactivity relationships. Phosphinates, having two P-C bonds, generally exhibit different reactivity profiles compared to phosphonates, which have one P-C and one P-O-C bond. The stability of the leaving group and the electrophilicity of the phosphorus center are key determinants of reactivity in nucleophilic substitution reactions.

The following table provides a comparative overview of the reactivity of different classes of organophosphorus compounds:

| Compound Class | Key Structural Feature | General Reactivity | Factors Influencing Reactivity | Reference(s) |

| Phosphinylformates (e.g., this compound) | P(O)-C(O) moiety | Susceptible to nucleophilic attack at both P and C centers. | Electronic effects of the formyl group, nature of the nucleophile. | wikipedia.org |

| Phosphonates | P-C and P-O-C bonds | Generally stable, but undergo hydrolysis under acidic or basic conditions. | Steric hindrance, nature of the alkyl/aryl groups on phosphorus and oxygen. | nih.gov |

| Phosphinates | Two P-C bonds | Reactivity influenced by the nature of the two carbon-bound substituents. | Steric hindrance and electronic effects of the P-substituents. | nih.gov |

| Phosphine Oxides | Three P-C bonds | Generally very stable and less reactive towards nucleophilic substitution. | Strength of the P=O bond. | wikipedia.org |

Development of Biologically Relevant Analogs and their Chemical Properties

The design and synthesis of structural analogs of this compound are often motivated by the search for new therapeutic agents. Many organophosphorus compounds, particularly phosphonates and phosphinates, are known to act as enzyme inhibitors by mimicking the transition state of enzymatic reactions. nih.govnih.gov

A notable class of biologically relevant analogs are the phosphinic derivatives that act as dual inhibitors of enkephalin-degrading enzymes, showing promise as novel analgesics. nih.gov The design of these inhibitors involves creating molecules with specific stereochemistry and functional groups that can interact with the active site of the target enzymes. The chemical properties of these analogs, such as their acidity, lipophilicity, and steric bulk, are crucial for their biological activity.

The structure-activity relationship (SAR) is a key concept in the development of these analogs. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for potent and selective inhibition. For example, in a series of phosphinic dual enzyme inhibitors, the selection of specific amino acid residues at different positions of the molecule was found to be critical for achieving nanomolar inhibitory constants. nih.gov

Another example is the development of phosphonate analogs of cyclophostin (B1669515) as inhibitors of human acetylcholinesterase. These cyclic phosphonates combine the structural features of natural product inhibitors with the reactive phosphate center characteristic of organophosphorus inhibitors. nih.gov Their chemical properties, such as stability in aqueous solution and reactivity towards the active site serine of the enzyme, are key to their inhibitory mechanism. nih.gov

The table below summarizes some biologically relevant analogs of phosphinylformates and their key chemical properties:

| Analog Class | Target/Application | Key Chemical Properties for Biological Activity | Reference(s) |

| Phosphinic Dual Enkephalin-Degrading Enzyme Inhibitors | Analgesia | Transition-state mimicry, specific stereochemistry for enzyme active site binding, appropriate lipophilicity for cell permeability. | nih.gov |

| Cyclic Phosphonate Analogs of Cyclophostin | Acetylcholinesterase Inhibition | Irreversible modification of the active site serine, stability in aqueous solution. | nih.gov |

| α-Aminophosphonates | Various (e.g., enzyme inhibitors, herbicides) | Structural similarity to α-amino acids, allowing them to interact with biological targets. | nih.gov |

Advanced Analytical Techniques for the Characterization and Monitoring of Ethyl Diethoxyphosphinylformate Reactions

Spectroscopic Methods for Structural Elucidation and Reaction Progress Tracking

Spectroscopy is a cornerstone for the analysis of Ethyl diethoxyphosphinylformate and its reaction pathways. By probing the interaction of molecules with electromagnetic radiation, these techniques offer detailed structural information and a means to track the transformation of functional groups over time.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ³¹P NMR spectra provide unambiguous information about the molecular framework, allowing for detailed characterization of reactants, intermediates, and products.

In the context of a Horner-Wadsworth-Emmons reaction, NMR is instrumental in tracking the conversion of this compound and an aldehyde or ketone to an alkene. organic-chemistry.orgnrochemistry.comnih.gov Mechanistic insights can be gained by observing the disappearance of the signal corresponding to the α-proton of the phosphonate (B1237965) carbanion and the concurrent appearance of signals for the newly formed vinylic protons in the alkene product. The coupling constants (J-values) between these vinylic protons are critical for determining the stereochemistry (E/Z) of the resulting double bond. organic-chemistry.org

³¹P NMR is particularly valuable, as the chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. A distinct shift is observed for the starting phosphonate, which disappears as the reaction proceeds, while a new signal corresponding to the phosphate (B84403) byproduct emerges, providing a clear indicator of reaction completion.

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~1.30 | Triplet | ~7.1 | -O-CH₂-CH₃ (Phosphonate Ethyl) |

| ~1.35 | Triplet | ~7.1 | -O-CH₂-CH₃ (Formate Ethyl) | |

| ~4.20 | Quartet | ~7.1 | -O-CH₂-CH₃ (Phosphonate Ethyl) | |

| ~4.30 | Quartet | ~7.1 | -O-CH₂-CH₃ (Formate Ethyl) | |

| ~4.50 | Doublet | JHP ≈ 15 | P-CH | |

| ¹³C NMR | ~14.0 | Singlet | -O-CH₂-CH₃ | |

| ~16.0 | Doublet | JCP ≈ 6 | -O-CH₂-CH₃ | |

| ~63.0 | Singlet | -O-CH₂-CH₃ | ||

| ~65.0 | Doublet | JCP ≈ 7 | -O-CH₂-CH₃ | |

| ~165.0 | Doublet | JCP ≈ 225 | C=O | |

| ³¹P NMR | ~15-20 | Singlet | P=O |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its reaction products. Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are particularly well-suited for analyzing polar, non-volatile organophosphorus compounds. nih.govacs.orgnih.gov In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. acs.org

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of a selected parent ion. acs.orgnih.govmdpi.com The fragmentation pattern of this compound would likely involve characteristic losses of ethoxy groups (-45 Da), ethylene from the ethoxy groups (-28 Da), or the entire ethyl formate (B1220265) moiety. This data is invaluable for confirming the identity of the target compound in complex mixtures and for identifying unknown byproducts or intermediates. nih.gov

Advanced techniques like Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) offer an additional dimension of separation. nih.govresearchgate.net IMS separates ions based on their size and shape (collisional cross-section) in the gas phase before they enter the mass spectrometer. nih.gov This can resolve isomeric products that are indistinguishable by mass alone and can help to separate target analytes from matrix interferences, enhancing detection sensitivity and confidence in identification. nih.govpublications.gc.ca

Table 2: Potential Mass Spectrometric Fragments of this compound (MW = 210.17) Note: Based on typical fragmentation of similar organophosphorus esters.

| m/z | Possible Identity | Ionization Mode |

| 233.1 | [M+Na]⁺ | ESI (+) |

| 211.1 | [M+H]⁺ | ESI (+) |

| 183.1 | [M+H - C₂H₄]⁺ | ESI (+) |

| 165.1 | [M+H - C₂H₅OH]⁺ | ESI (+) |

| 137.1 | [M+H - C₂H₅OH - C₂H₄]⁺ | ESI (+) |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the vibrational modes of a molecule's functional groups. nih.govyoutube.com These techniques are complementary and highly effective for monitoring the progress of reactions involving this compound. cas.cz

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the P=O (phosphonyl), C=O (carbonyl), and P-O-C and C-O-C (ether) stretching vibrations. During a reaction like the Horner-Wadsworth-Emmons olefination, the disappearance of the reactant's carbonyl (aldehyde or ketone) absorption band and the phosphonate's own C=O band can be monitored. Concurrently, the appearance of a new band for the C=C stretch of the alkene product signifies its formation. Raman spectroscopy is particularly useful for detecting the symmetric C=C stretching vibration, which can be weak in the IR spectrum, and is less susceptible to interference from aqueous media. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound Note: Frequencies are approximate and can vary with molecular environment.

| Functional Group | Technique | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | IR, Raman | 2850-3000 | Medium-Strong |

| C=O stretch (ester) | IR | ~1730 | Strong |

| P=O stretch (phosphonate) | IR | ~1250 | Strong |

| C-O-C stretch | IR | 1000-1150 | Strong |

| P-O-C stretch | IR | 950-1050 | Strong |

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis (HPLC, UHPLC, GC, TLC)

Chromatography is essential for separating the components of a reaction mixture, allowing for the quantification of reactants and products and the assessment of product purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most widely used techniques for the analysis of organophosphorus compounds. acs.orgnih.govwmich.edu Due to the polarity of this compound, reversed-phase HPLC using a C18 column with a mobile phase of water and a polar organic solvent (like acetonitrile or methanol) is a common approach. mdpi.com UHPLC offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov Detection is typically achieved using a UV detector if the products contain a chromophore, or more universally with an ESI-MS detector for high sensitivity and specificity. mdpi.com

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. nih.gov this compound is sufficiently volatile to be analyzed by GC, often using a capillary column with a polar stationary phase. mdpi.com GC coupled with a mass spectrometer (GC-MS) provides excellent separation and definitive identification of components. For less volatile or more polar phosphonate byproducts, derivatization may be required to increase their volatility. nih.govcore.ac.uk

Thin Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive technique used extensively for monitoring reaction progress and for preliminary purity checks. libretexts.orglibretexts.org A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica gel). The disappearance of the reactant spot and the appearance of a new product spot indicate the progression of the reaction. youtube.com A "co-spot," containing both the starting material and the reaction mixture, helps to confirm the consumption of the reactant. libretexts.orglibretexts.org Visualization can be achieved using UV light if the compounds are UV-active, or by staining with a reagent like potassium permanganate or a phosphomolybdic acid solution. epfl.ch

Table 4: Overview of Chromatographic Techniques for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method | Application |

| HPLC/UHPLC | C18, HILIC wiley.com | Acetonitrile/Water Gradient | UV, ESI-MS mdpi.com | Purity, Quantification |

| GC | Phenyl Polysiloxane | Helium | Flame Ionization (FID), MS | Purity, Byproduct Analysis |

| TLC | Silica Gel | Ethyl Acetate/Hexane | UV, Chemical Stains epfl.ch | Reaction Monitoring |

Advanced In-situ and Real-time Monitoring Approaches for Reaction Dynamics

Modern process analytical technology (PAT) employs in-situ and real-time monitoring to gain a deep understanding of reaction dynamics without the need for periodic sampling. mt.com These methods provide continuous data on the concentration of species, leading to improved process control and optimization.

For reactions involving this compound, an Attenuated Total Reflectance (ATR) probe can be inserted directly into the reaction vessel to collect mid-infrared (MIR) spectra in real-time. nih.gov This allows for the continuous tracking of reactant consumption and product formation by monitoring their characteristic IR absorption bands. Similarly, Raman probes can be used for in-situ monitoring, offering advantages in aqueous systems. spiedigitallibrary.org

On-line MS, where a small, continuous stream of the reaction mixture is diverted to a mass spectrometer, can also provide real-time concentration profiles of all detectable species. nih.gov These advanced approaches generate data-rich profiles that are crucial for kinetic studies, mechanism elucidation, and ensuring reaction safety and efficiency on a larger scale. mt.com

Computational Chemistry and Theoretical Studies of Ethyl Diethoxyphosphinylformate

Quantum Chemical Calculations (e.g., DFT) on Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms and energetics of chemical reactions at the atomic level. These methods can be employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. This allows for the determination of reaction barriers and reaction energies, providing insights into the feasibility and kinetics of a given transformation.

For instance, in reactions involving ethyl diethoxyphosphinylformate, such as nucleophilic substitution at the carbonyl carbon or reactions at the phosphoryl center, DFT calculations could elucidate the step-by-step mechanism. A study on the Arbuzov reaction between ethyl halides and trimethoxyphosphine, a related organophosphorus compound, demonstrated that the reaction proceeds in two stages: a nucleophilic attack followed by the interaction of a methyl group with the halide. nih.gov The second stage was identified as the rate-limiting step. nih.gov A similar DFT-based approach could be applied to reactions of this compound to identify the operative mechanism and the factors controlling the reaction rate.

Furthermore, DFT calculations can shed light on the role of solvents in influencing reaction pathways. For the Arbuzov reaction of trimethoxyphosphine, the use of a polar solvent was found to accelerate the reaction by lowering the energy barriers and stabilizing the intermediates. nih.gov Similar computational investigations for this compound would be invaluable for optimizing reaction conditions.

Table 1: Illustrative Example of DFT-Calculated Reaction Barriers for a Related Phosphonate (B1237965) Reaction

| Reaction Stage | Reactant | Solvent | Calculated Activation Barrier (kcal/mol) |

| Nucleophilic Attack | Trimethoxyphosphine + Ethyl Bromide | Non-polar | Lower than stage 2 |

| Halide Interaction | Intermediate Complex | Non-polar | ~1.5 times higher than stage 1 |

| Nucleophilic Attack | Trimethoxyphosphine + Ethyl Bromide | Polar (Methanol) | Lower than in non-polar solvent |

| Halide Interaction | Intermediate Complex | Polar (Methanol) | Lower than in non-polar solvent |

This table is illustrative and based on findings for a related compound, trimethoxyphosphine, to demonstrate the type of data that could be generated for this compound. nih.gov

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, are essential for exploring the conformational landscape of flexible molecules like this compound. These methods can identify low-energy conformers and the energy barriers between them, which is crucial as the conformation of a molecule can significantly influence its reactivity and physical properties.

A study on the conformational analysis of N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, which also contain a phosphonate group, utilized DFT calculations to show that these molecules exist as an equilibrium of several conformers in solution. nih.gov The preferred conformers were stabilized by various intramolecular hydrogen contacts and influenced by steric factors. nih.gov A similar approach for this compound would involve systematically rotating the single bonds to generate a set of possible conformations, followed by energy minimization to identify the most stable structures.

Molecular dynamics simulations can further provide insights into the behavior of this compound in different environments, such as in aqueous solution. Simulations on other organophosphorus compounds have revealed complex molecular-scale structures and dynamic properties arising from the interplay of hydrophobic and hydrophilic interactions. nih.gov Such simulations for this compound could predict its solvation properties and how it interacts with other molecules in a mixture.

Table 2: Illustrative Conformational Data for a Related Phosphorylated Compound

| Conformer Type | Key Dihedral Angles | Relative Energy (kcal/mol) | Stabilizing Interactions |

| Z-configuration, syn-arrangement | Specific values | Lower | Intramolecular H-contacts |

| E-configuration, anti-arrangement | Specific values | Higher | Steric repulsion |

This table is illustrative and based on findings for N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid to demonstrate the type of data that could be generated for this compound. nih.gov

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing the electronic structure and properties of the molecule, it is possible to identify the most likely sites for electrophilic or nucleophilic attack.

Conceptual DFT provides a framework for quantifying the reactivity of molecules using descriptors such as the HOMO and LUMO energies, electrophilicity, and nucleophilicity indices. A theoretical study on the chemical reactivity of trivalent phosphorus derivatives towards polyhaloalkanes used these indices to show that the organophosphorus compounds behave as nucleophiles, while the polyhaloalkanes act as electrophiles. researchgate.net A similar analysis for this compound would involve calculating these reactivity indices to predict its behavior in polar reactions.

For reactions with multiple possible outcomes, such as those with different regio- or stereoisomers, computational chemistry can predict the most likely product. This is achieved by calculating the activation energies for the different reaction pathways leading to each product. The pathway with the lowest activation energy is generally the most favored. For example, in the addition of a phenoxy group to perfluoropyrimidine, DFT calculations were used to determine that the substitution would happen at a specific site due to the stabilization of the transition state through π-complexation. nih.gov

Table 3: Illustrative Predicted Reactivity Indices for a Generic Phosphonate

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -8.5 | Related to electron-donating ability |

| LUMO Energy | 1.2 | Related to electron-accepting ability |

| HOMO-LUMO Gap | 9.7 | Indicator of chemical reactivity |

| Electrophilicity Index | 1.5 | Propensity to accept electrons |

| Nucleophilicity Index | 3.2 | Propensity to donate electrons |

This table contains hypothetical values to illustrate the type of data that would be generated from a conceptual DFT analysis of this compound.

Prediction of Spectroscopic and Physical Parameters (e.g., Collision Cross Section)

Computational methods are increasingly used to predict spectroscopic and physical properties of molecules, which can aid in their identification and characterization. For instance, DFT calculations can predict NMR chemical shifts and vibrational frequencies (IR spectra). While these predictions may not perfectly match experimental values, they can be highly valuable for assigning spectra and distinguishing between isomers. nih.govrsc.org

The collision cross section (CCS) is a physical parameter that reflects the size and shape of an ion in the gas phase and is measured by ion mobility-mass spectrometry. The prediction of CCS values is a growing area of computational chemistry, often employing machine learning models trained on large datasets of experimental CCS values. acs.orgacs.orgnih.govresearchgate.netnih.gov These models use molecular descriptors, which can be calculated from the 2D or 3D structure of a molecule, to predict its CCS. For a molecule like this compound, for which experimental CCS data may not be available in public databases, these predictive models offer a way to estimate this important parameter, which can aid in its identification in complex mixtures.

Table 4: Illustrative Predicted Spectroscopic and Physical Parameters for a Generic Phosphonate

| Parameter | Predicted Value | Computational Method |

| ¹³C NMR Chemical Shift (C=O) | ~165 ppm | DFT (GIAO) |

| ³¹P NMR Chemical Shift | ~18 ppm | DFT (GIAO) |

| IR Stretching Frequency (P=O) | ~1250 cm⁻¹ | DFT (Vibrational Analysis) |

| Collision Cross Section ([M+H]⁺) | ~150 Ų | Machine Learning Model |

This table contains hypothetical values to illustrate the type of data that could be generated from computational predictions for this compound.

Future Research Trajectories for Ethyl Diethoxyphosphinylformate Chemistry

Expanding the Scope of Catalytic Transformations and Methodologies

The development of novel catalytic transformations involving ethyl diethoxyphosphinylformate is a primary area of future research. While traditional methods for phosphonate (B1237965) synthesis are well-established, emerging catalytic systems promise greater efficiency, milder reaction conditions, and access to novel molecular architectures. Current research often relies on stoichiometric reagents or harsh conditions, limiting the substrate scope and functional group tolerance.

Future efforts will likely focus on:

Transition Metal Catalysis: The use of transition metals like nickel, palladium, and silver in catalytic cycles is expected to grow. For instance, nickel(II) chloride has been successfully used as a catalyst in the synthesis of 1,3-diphosphoryl substituted (E)-propenes from phosphonate precursors. thieme-connect.de Research into silver-catalyzed stereoselective synthesis of vinylphosphonates also shows promise for broader applications. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for phosphonate synthesis. Organocatalysis has been explored for the asymmetric condensation to produce P(V)-stereogenic phosphorus compounds, a methodology that could be expanded to include reactions with this compound. researchgate.net

Photoredox Catalysis: Light-mediated reactions represent a green and efficient approach. The photolysis of diethyl phosphite (B83602) to generate phosphonyl radicals for the functionalization of carbon nanotubes demonstrates the potential of photochemical methods in phosphonate chemistry. nih.gov

The development of these catalytic methodologies will enable the synthesis of a wider array of complex molecules incorporating the phosphinylformate moiety, opening up new avenues for drug discovery and materials science.

Innovations in Stereoselective and Asymmetric Synthesis Involving Phosphinylformates

Achieving high levels of stereocontrol in reactions involving phosphinylformates is a significant challenge and a key area for future innovation. The development of stereoselective and asymmetric synthetic methods is crucial for producing enantiomerically pure phosphonate-containing compounds, which are often required for biological applications.

Key research directions include:

Chiral Catalysts: The design and application of new chiral transition metal catalysts and organocatalysts will be central to advancing asymmetric synthesis. These catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other.

Substrate Control: The use of chiral auxiliaries attached to the phosphinylformate substrate can direct the stereochemical outcome of a reaction. This approach allows for the synthesis of a specific diastereomer, which can then be converted to the desired enantiomerically pure product.

Stereoselective Reactions: Research is ongoing to develop new stereoselective reactions for the synthesis of complex phosphonates. An example is the silver-catalyzed phosphorylation of styrenes to produce vinylphosphonates with high stereoselectivity. nih.gov The regio- and stereoselective synthesis of 1,3-diphosphoryl substituted (E)-propenes is another area of active investigation. thieme-connect.de

The following table summarizes some recent findings in the stereoselective synthesis of phosphonates:

| Reaction Type | Catalyst/Method | Key Finding |

| Phosphorylation of Styrenes | AgNO3 / K2S2O8 / TEMPO | Efficient and stereoselective synthesis of vinylphosphonates. nih.gov |

| Synthesis of (E)-Propenes | Nickel(II) chloride | Regio- and stereoselective synthesis of symmetrical and unsymmetrical 1,3-diphosphoryl substituted propenes. thieme-connect.de |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale batch synthesis to large-scale, continuous production is a critical step for the industrial application of this compound and its derivatives. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, higher yields, and greater process control. vapourtec.comnih.gov

Future research in this area will likely focus on:

Development of Continuous Flow Reactors: Designing and optimizing continuous flow reactors for phosphonate synthesis is a key objective. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to more consistent product quality. acs.org

High-Throughput Experimentation: Automated synthesis platforms can be used to rapidly screen a large number of reaction conditions, accelerating the optimization of synthetic protocols. vapourtec.com This is particularly useful for developing new catalytic transformations.

The use of flow chemistry has already been demonstrated for the synthesis of phosphonate-bearing pyrrolo[1,2-a]quinolines and for the preparation of metal-organic frameworks (MOFs) from phosphonate-based linkers. rsc.orgresearchgate.net

Development of Novel Materials and Functional Systems Incorporating Phosphinylformate Motifs

The unique properties of the phosphonate group, including its ability to chelate metal ions and its inherent flame retardancy, make it an attractive building block for the development of new materials and functional systems. nih.govmdpi.com

Promising areas for future research include:

Phosphonate-Containing Polymers: Incorporating phosphinylformate motifs into polymer backbones can impart desirable properties such as flame resistance and biodegradability. mdpi.com Research into the synthesis of phosphonate-functionalized polycarbonates through ring-opening polymerization is an active area of investigation. mdpi.com

Metal-Organic Frameworks (MOFs): Phosphonate-based linkers can be used to construct MOFs with high thermal and chemical stability. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing. rsc.orgresearchgate.net

Functionalized Nanomaterials: The covalent functionalization of nanomaterials, such as carbon nanotubes, with phosphonate groups can enhance their properties and create new functionalities. nih.gov For example, phosphonated carbon nanotubes have shown improved thermal stability, making them promising for flame retardant applications. nih.gov

Biomaterials: The phosphonate group is a key component of some biologically active molecules. frontiersin.org Future research may explore the use of this compound in the synthesis of novel biomaterials with applications in drug delivery and tissue engineering.

Q & A

Q. What established synthetic routes are used for Ethyl diethoxyphosphinylformate, and how is purity confirmed?

this compound is typically synthesized via nucleophilic substitution or condensation reactions involving diethyl phosphite and ethyl chloroformate. Key analytical techniques for purity confirmation include:

Q. What are the recommended storage conditions to ensure compound stability?

Store in a sealed, light-resistant container at 2–8°C in a dry environment. Avoid exposure to moisture and oxidizing agents, as hydrolysis can occur under acidic or alkaline conditions . Stability studies suggest a shelf life of >12 months when stored properly .

Q. How is this compound characterized spectroscopically?

- IR spectroscopy : Identify P=O (1250–1300 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .

- ³¹P NMR : A singlet near δ +15 ppm confirms the phosphonate group .

- Chromatographic retention times : Compare with reference standards using mobile phases like phosphate-perchlorate buffers .

Advanced Research Questions

Q. How can computational modeling resolve electronic properties influencing reactivity?

Density Functional Theory (DFT) calculations can map electron distribution across the phosphonate and ester groups. For example:

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Simulate reaction pathways (e.g., hydrolysis) using Gaussian or ORCA software . Validate models against experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies address contradictions in reported reactivity data?

- Systematic variable testing : Compare solvent polarity (e.g., DMSO vs. THF), temperature, and catalyst effects .

- Statistical validation : Apply ANOVA to assess reproducibility across independent trials .

- Isotopic labeling : Use ¹⁸O-tracing to confirm hydrolysis mechanisms in conflicting studies .

Q. How can trace impurities in synthesis be quantified and mitigated?

- LC-MS/MS : Detect impurities at ppm levels using triple quadrupole systems .

- Column chromatography : Optimize silica gel gradients for phosphonate ester separation .

- Kinetic profiling : Monitor intermediate formation rates to identify side-reaction thresholds .

Methodological Guidance

Designing experiments to optimize reaction yields:

- Design of Experiments (DoE) : Vary molar ratios (1:1 to 1:3), temperatures (25–80°C), and catalysts (e.g., DMAP). Use response surface methodology to identify optimal conditions .

- In-line analytics : Employ ReactIR to track reaction progress in real time .

Analyzing toxicity data for lab safety protocols:

- Acute toxicity assays : Follow OECD Guidelines 423 for LD₅₀ determination in rodent models .

- Ventilation requirements : Use fume hoods with ≥100 fpm airflow during handling, as vapor pressure is 0.00947 mmHg at 25°C .

Data Presentation & Reproducibility

Q. How to document synthetic procedures for independent replication?

- Specify exact stoichiometry, solvent grades, and equipment (e.g., Schlenk lines for air-sensitive steps) .

- Include raw spectral data (e.g., NMR integrals, HPLC chromatograms) in supplemental materials .

Addressing data variability in kinetic studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.